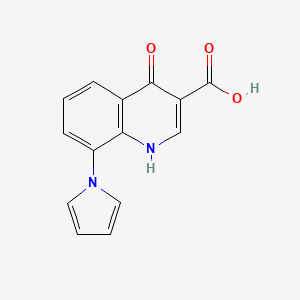

4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

89353-47-9 |

|---|---|

Molekularformel |

C14H10N2O3 |

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

4-oxo-8-pyrrol-1-yl-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H10N2O3/c17-13-9-4-3-5-11(16-6-1-2-7-16)12(9)15-8-10(13)14(18)19/h1-8H,(H,15,17)(H,18,19) |

InChI-Schlüssel |

VFOHIPHWSQPUSL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=C1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps:

-

Starting Material Preparation :

-

Cyclization :

-

Hydrolysis :

Table 1: Reaction Conditions for Gould-Jacobs Cyclization

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Diphenyl ether, reflux | 77 | |

| Ester hydrolysis | NaOH, ethanol, 100°C | 65–90 |

Alkylation and Substitution at the 8-Position

Introducing the pyrrol-1-yl group at the 8-position requires precise functionalization. Patent literature describes two primary approaches:

Direct Nucleophilic Substitution

A halogen (e.g., fluoro or chloro) at the 8-position is displaced by pyrrol-1-yl in the presence of a base:

-

Procedure :

-

Optimization :

Table 2: Substitution Reaction Parameters

Diazotization and Coupling

An alternative route involves diazotization of 8-aminoquinoline derivatives followed by coupling with pyrrole:

-

Procedure :

Alternative Synthetic Routes

One-Pot Cyclization and Functionalization

A streamlined method combines cyclization and substitution in a single pot:

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable late-stage introduction of the pyrrole group:

-

Procedure :

Table 3: Cross-Coupling Reaction Efficiency

Critical Analysis of Methodologies

-

Gould-Jacobs vs. Cross-Coupling :

-

Substrate Compatibility :

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Reaktionstypen

4-Oxo-8-(1H-Pyrrol-1-yl)-1,4-dihydrochinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln, was zu Dihydrochinolinderivaten führt.

Substitution: Der Pyrrolring kann elektrophile Substitutionsreaktionen eingehen, wobei verschiedene Substituenten in den Ring eingeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Elektrophile Reagenzien wie Halogene (Cl₂, Br₂) oder Nitrierungsmittel (HNO₃) werden unter sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Chinolinderivate mit Carbonsäure- oder Aldehydgruppen.

Reduktion: Dihydrochinolinderivate mit Hydroxylgruppen.

Substitution: Pyrrolderivate mit Halogen- oder Nitrosubstituenten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Oxo-8-(1H-Pyrrol-1-yl)-1,4-dihydrochinolin-3-carbonsäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. So kann sie beispielsweise bakterielle Enzyme hemmen, was zu antimikrobiellen Wirkungen führt, oder mit zellulären Rezeptoren interagieren und Signaltransduktionswege beeinflussen.

Wirkmechanismus

The mechanism of action of 4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Pyrrole vs.

- Nitro vs. Halogen Substituents : 8-Nitro derivatives (e.g., ) exhibit strong antibacterial activity but may face metabolic instability, whereas 8-chloro or 8-fluoro substitutions () improve target binding and resistance profiles .

- Impact of 1-Cyclopropyl : The 1-cyclopropyl group, common in many analogs, enhances Gram-negative activity by stabilizing gyrase interactions .

Physicochemical Properties

- Molecular Weight: The target compound (C₁₄H₁₁N₂O₃; MW 261.25) is heavier than non-pyrrole analogs (e.g., 189.17 for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ) due to the pyrrole group.

- Solubility : Pyrrole substituents may reduce aqueous solubility compared to carboxylated or piperazinyl derivatives (e.g., lists methyl esters for improved solubility).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.